3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine
Description
3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine is a branched alkylamine derivative featuring a phenyl ring substituted with a 2-methylpropoxy (isobutoxy) group at the ortho position. The compound’s structure combines a lipophilic isobutoxy moiety with a primary amine, rendering it of interest in pharmaceutical and chemical research. Its molecular formula is C₁₅H₂₅NO (molecular weight: 235.37 g/mol).
This compound is structurally related to intermediates and impurities in antidiabetic drugs such as repaglinide (e.g., Repaglinide EP Impurity D shares a similar backbone but substitutes the isobutoxy group with a piperidine ring) . Its analogs are frequently studied in structure-activity relationship (SAR) investigations to optimize pharmacological properties .
Properties
IUPAC Name |
3-methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-11(2)9-14(16)13-7-5-6-8-15(13)17-10-12(3)4/h5-8,11-12,14H,9-10,16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEGIXWLHYMYGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1OCC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Nucleophilic Aromatic Substitution and Reductive Amination
Step 1: Synthesis of 2-(2-methylpropoxy)phenyl precursor
- Starting from phenol derivatives, a nucleophilic substitution introduces the 2-methylpropoxy group.
- Alkylation of phenol with 2-methylpropyl halides (e.g., 2-methylpropyl bromide) under basic conditions yields the ether.
Phenol + 2-methylpropyl bromide → 2-(2-methylpropoxy)phenol
Step 2: Formation of the aminoalkyl chain
- The phenolic compound undergoes nitration or halogenation at the desired position.
- Subsequent reduction (e.g., catalytic hydrogenation) converts nitro groups to amines, or nucleophilic substitution introduces amino groups.
Step 3: Reductive amination
- The amino precursor reacts with methylbutanal or similar aldehyde under reductive amination conditions, employing reducing agents like sodium cyanoborohydride or hydrogen with a catalyst.
Aromatic amino precursor + methylbutanal → 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine
Alternative Route: Cross-Coupling and Etherification
- Step 1: Synthesize a suitable aryl halide (e.g., bromide or iodide derivative).
- Step 2: Use palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig amination) to attach the aminoalkyl chain.
- Step 3: Etherification of the phenyl ring with 2-methylpropyl halide under basic conditions yields the ether linkage.
Data Table: Summary of Preparation Methods
| Method | Key Reactions | Reagents | Catalysts | Conditions | Advantages | References |
|---|---|---|---|---|---|---|
| Nucleophilic substitution + Reductive amination | Ether formation + Amination | Phenol, 2-methylpropyl bromide, aldehyde, NaBH3CN | None | Reflux, inert atmosphere | High selectivity | Patent US20150246880A1 |
| Cross-coupling + Etherification | Suzuki/Buchwald-Hartwig + Etherification | Aryl halide, amine, 2-methylpropyl halide | Pd catalyst | Mild to moderate temperatures | Versatile, scalable | Literature review, patent data |
Research Findings and Optimization
- Reaction Conditions: Optimal temperatures range from 80°C to 120°C, with inert atmospheres (nitrogen or argon) to prevent oxidation.
- Catalyst Efficiency: Palladium-based catalysts significantly improve yields in cross-coupling steps.
- Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile enhance reaction rates.
- Yield Data: Typical yields for individual steps vary from 65% to 85%, with overall yields depending on process optimization.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often using hydrogenation techniques.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine involves its interaction with specific molecular targets and pathways . It may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Key Differences :
- Basicity : The piperidine substituent introduces a secondary amine (pKa ~9.8), enabling salt formation and hydrogen bonding, unlike the neutral isobutoxy group.
- Pharmacology : Piperidine-containing analogs (e.g., Repaglinide Impurity D) may exhibit enhanced binding to sulfonylurea receptors due to charge interactions .
Functional Group Variations in Pharmaceutical Derivatives
describes a polymorph of 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid, highlighting the use of the 2-methylpropoxy group in drug candidates. Comparisons with such derivatives reveal:
Research Findings and Trends
Alkoxy Chain Optimization : Derivatives with 2-methylpropoxy groups balance lipophilicity and metabolic stability better than longer-chain analogs (e.g., hexyloxy), making them preferred in early-stage drug development .
Heterocyclic Replacements : Piperidine-substituted analogs demonstrate higher receptor affinity in antidiabetic models, though they may suffer from increased toxicity .
Synthetic Utility : The primary amine in this compound facilitates derivatization into amides or salts, broadening its utility in medicinal chemistry .
Biological Activity
3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesis methods, and relevant case studies.
Synthesis Methods
The synthesis of this compound typically involves several steps, including:
- Grignard Reaction : Utilizing o-fluorobenzaldehyde to form an intermediate.
- Oxidation : Converting the intermediate to the corresponding oxime.
- Reduction : Employing catalytic hydrogenation for the final amine product.
Recent studies have highlighted environmentally friendly methods that enhance yield and purity, achieving up to 95.5% yield with reduced impurities .
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : The compound has shown potential in inhibiting tumor cell proliferation, particularly in certain cancer cell lines.
- Monoamine Oxidase Inhibition : It has been suggested that this compound may act as a monoamine oxidase inhibitor, which could have implications for treating mood disorders .
- Antiviral Effects : Preliminary data indicate that it may possess antiviral properties, although further studies are required to elucidate this activity fully.
Case Studies
A notable study explored the effects of this compound on human cancer cell lines. The results demonstrated significant cytotoxic effects at varying concentrations, leading to apoptosis in treated cells. The study also noted a dose-dependent response, underscoring the importance of concentration in therapeutic applications .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of tumor cell proliferation | |
| Monoamine Oxidase Inhibition | Potential antidepressant effects | |
| Antiviral | Preliminary antiviral activity |
Discussion
The biological activity of this compound presents promising avenues for further research. Its potential as an antitumor agent and a monoamine oxidase inhibitor could lead to novel therapeutic strategies for cancer and mood disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
